5-Tert-butyl-2-(propan-2-yloxy)phenol
Description
5-Tert-butyl-2-(propan-2-yloxy)phenol is a phenolic compound characterized by a tert-butyl group at the 5-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the aromatic ring. This structure imparts unique physicochemical properties, including enhanced steric hindrance and modified electronic effects due to the electron-donating isopropoxy substituent. The tert-butyl group contributes to increased hydrophobicity and thermal stability, making the compound valuable in applications such as polymer stabilizers, intermediates in organic synthesis, and specialty chemicals .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-tert-butyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
LVWDGCXOVCDQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(propan-2-yloxy)phenol typically involves the alkylation of 5-tert-butyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Tert-butyl-2-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and ligands.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(propan-2-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl and isopropoxy groups can influence the compound’s hydrophobic interactions and binding affinity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 5-Tert-butyl-2-(propan-2-yloxy)phenol with structurally related phenolic derivatives:
Key Observations:
Electronic Effects: The isopropoxy group in this compound donates electrons via resonance, reducing phenol acidity compared to nitro-substituted analogs (e.g., 4-Tert-butyl-2-nitro phenol, where the nitro group withdraws electrons, increasing acidity) . Amino-substituted derivatives (e.g., 5-Amino-2,4-di-tert-butylphenol) exhibit basicity and enhanced antioxidant activity due to the lone pair on the nitrogen .
Steric Hindrance: The 2-isopropoxy group in the target compound creates steric bulk, limiting reactivity at the ortho position. This contrasts with smaller substituents like methoxy groups (e.g., in 5-Bromo-2-tert-butylphenol derivatives), which allow for easier functionalization .
Thermal and Oxidative Stability: Di-tert-butyl derivatives (e.g., 5-Amino-2,4-di-tert-butylphenol) demonstrate superior oxidative stability due to multiple bulky groups, whereas mono-tert-butyl compounds (e.g., 4-Tert-butyl-2-nitro phenol) are more reactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
